methyl (2R,3R,3'R)-3,4',9',10-tetrahydroxy-3'-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-7'-methoxy-5',8',9-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate
Description
Historical Overview of Heliquinomycin Discovery and Isolation
Heliquinomycin was first reported in 1996 by a team of Japanese scientists as a result of a screening program aimed at discovering novel inhibitors of DNA helicase from microbial sources. nih.gov The compound was isolated from the culture broth of a soil actinomycete, identified as Streptomyces sp. MJ929-SF2. nih.govbikaken.or.jp The isolation process involved solvent extraction of the culture broth, followed by a series of chromatographic techniques, including centrifugal partition chromatography, Sephadex LH-20 column chromatography, and high-performance liquid chromatography (HPLC) with a Capcell Pak C18 column. nih.gov This purification process yielded heliquinomycin as a red powder. nih.govadipogen.com
Subsequent structural elucidation studies, which included NMR spectroscopy and X-ray crystallographic analysis, revealed the complex and unique chemical architecture of heliquinomycin. nih.gov These analyses determined its molecular formula to be C₃₃H₃₀O₁₇. nih.gov The discovery of heliquinomycin was significant as it introduced a new molecular entity with potent biological activity, particularly its ability to inhibit DNA helicase, an enzyme crucial for DNA replication and repair. nih.govfrontiersin.orgfrontiersin.org
Microbial Origin and Producing Organisms of Heliquinomycin
The primary source of heliquinomycin is the actinomycete strain Streptomyces sp. MJ929-SF2, from which it was originally isolated. nih.govbikaken.or.jp Streptomyces is a genus of Gram-positive bacteria known for its remarkable capacity to produce a wide variety of secondary metabolites, including many clinically important antibiotics and other bioactive compounds. frontiersin.org
In addition to the original producing strain, another actinomycete, Streptomyces sp. jys28, isolated from the rhizosphere soil of Pinus yunnanensis in Yunnan Province, China, has also been identified as a producer of heliquinomycin. acgpubs.org The isolation of heliquinomycin from different Streptomyces species suggests that the genetic blueprint for its biosynthesis may be present in other related actinomycetes.
Table 1: Microbial Sources of Heliquinomycin
| Producing Organism | Isolation Source | Reference(s) |
| Streptomyces sp. MJ929-SF2 | Soil | nih.gov, bikaken.or.jp |
| Streptomyces sp. jys28 | Rhizosphere soil of Pinus yunnanensis | acgpubs.org |
Classification of Heliquinomycin within the Rubromycin Family of Natural Products
Heliquinomycin is classified as a member of the rubromycin family of antibiotics. frontiersin.orgacgpubs.org This family of natural products is characterized by a distinctive bisbenzannulated frontiersin.orghellobio.com-spiroketal core structure, which connects a naphthoquinone moiety to an isocoumarin (B1212949) ring. researchgate.netacs.orgresearchgate.net
What distinguishes heliquinomycin from other members of the rubromycin and griseorhodin groups is the presence of a sugar moiety. nih.gov Specifically, it is the first discovered glycosylated member of this group, containing a rare deoxycymarose sugar attached to its core structure. nih.govacgpubs.orgontosight.ai This glycosylation contributes to its unique chemical properties and biological activity. The absolute configuration of the spiro center in heliquinomycin has been determined to be R, which is opposite to that of many other compounds in the rubromycin family. researchgate.net
Other related compounds in the rubromycin family include α-rubromycin, β-rubromycin, γ-rubromycin, and purpuromycin. researchgate.netacs.org The shared spiroketal system is considered a crucial pharmacophore for the biological activity of these compounds, including the inhibition of enzymes like human telomerase. researchgate.netacs.org
Research Significance and Broad Spectrum of Biological Activities of Heliquinomycin
The research significance of heliquinomycin stems from its potent and diverse biological activities, which have been the subject of numerous studies. nih.govfrontiersin.orgontosight.aimedchemexpress.com Its primary mechanism of action is the inhibition of DNA helicase, an enzyme essential for unwinding the DNA double helix during replication, repair, and recombination. nih.govfrontiersin.orgfrontiersin.orghellobio.com Heliquinomycin was found to inhibit a partially purified DNA helicase from HeLa cells in a non-competitive manner with a Ki (inhibition constant) of 6.8 μM. nih.gov It has been shown to specifically inhibit the DNA helicase activity of the human minichromosome maintenance (MCM) 4/6/7 complex. adipogen.comhellobio.comnih.gov
Beyond its helicase inhibitory activity, heliquinomycin also demonstrates weaker inhibitory effects on topoisomerase I and topoisomerase II. adipogen.commedchemexpress.comnih.gov It inhibits both DNA and RNA synthesis in cultured cells but does not affect protein synthesis. hellobio.commedchemexpress.comnih.govfunakoshi.co.jp
This molecular activity translates into a broad spectrum of biological effects, including antibacterial and anticancer properties.
Antibacterial Activity: Heliquinomycin exhibits strong inhibitory activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govadipogen.comacgpubs.orgmedchemexpress.com Its minimum inhibitory concentrations (MICs) against various Gram-positive bacterial strains range from 0.1 to 0.39 μM. medchemexpress.com
Anticancer Activity: Heliquinomycin has demonstrated significant cytotoxic effects against a range of human cancer cell lines. ontosight.aimedchemexpress.comnih.gov It has been shown to inhibit the growth of HeLa S3, L1210 leukemia, IMC carcinoma, and B16 melanoma cells with IC₅₀ values ranging from 0 to 1.6 μg/mL. medchemexpress.com Further studies have confirmed its inhibitory effects on other human tumor cell lines such as KB, LS180, K562, and HL60, with IC₅₀ values between 0.96 and 2.8 μg/mL. nih.govfunakoshi.co.jp Notably, it also inhibits the growth of adriamycin and cisplatin-resistant P388 cell lines. nih.gov The anticancer effect is linked to its ability to inhibit DNA and RNA synthesis and to induce cell cycle arrest at the G2/M phase. hellobio.comnih.gov
The unique structure of heliquinomycin and its potent biological activities make it a valuable lead compound for the development of new therapeutic agents. ontosight.aioup.com
Table 2: Biological Activities of Heliquinomycin
| Activity | Target/Effect | Reference(s) |
| Enzyme Inhibition | DNA Helicase (primary target) | medchemexpress.com, nih.gov, hellobio.com, adipogen.com |
| Topoisomerase I and II (weaker) | medchemexpress.com, nih.gov, adipogen.com | |
| Macromolecular Synthesis Inhibition | Inhibits DNA and RNA synthesis | medchemexpress.com, hellobio.com, nih.gov |
| No inhibition of protein synthesis | hellobio.com, nih.gov | |
| Antibacterial Activity | Effective against Gram-positive bacteria (including MRSA) | medchemexpress.com, nih.gov, adipogen.com |
| Anticancer Activity | Inhibits growth of various cancer cell lines (e.g., HeLa, L1210, B16, KB, P388) | medchemexpress.com, nih.gov, funakoshi.co.jp |
| Induces cell cycle arrest at G2/M phase | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
178182-49-5 |
|---|---|
Molecular Formula |
C33H30O17 |
Molecular Weight |
698.6 g/mol |
IUPAC Name |
methyl (2R,3R,3'R)-3,4',9',10-tetrahydroxy-3'-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-7'-methoxy-5',8',9-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate |
InChI |
InChI=1S/C33H30O17/c1-10-23(36)15(44-3)9-18(46-10)48-30-22-25(38)20-13(34)8-14(43-2)24(37)21(20)27(40)29(22)50-33(30)17(35)7-12-5-11-6-16(31(41)45-4)47-32(42)19(11)26(39)28(12)49-33/h5-6,8,10,15,17-18,23,30,35-36,38-40H,7,9H2,1-4H3/t10-,15+,17+,18-,23-,30+,33+/m0/s1 |
InChI Key |
MLFZQFHGXSVTGX-MCTZXALVSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@@H]2C3=C(C4=C(C(=C3O[C@]25[C@@H](CC6=C(O5)C(=C7C(=C6)C=C(OC7=O)C(=O)OC)O)O)O)C(=O)C(=CC4=O)OC)O)OC)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2C3=C(C4=C(C(=C3OC25C(CC6=C(O5)C(=C7C(=C6)C=C(OC7=O)C(=O)OC)O)O)O)C(=O)C(=CC4=O)OC)O)OC)O |
Synonyms |
heliquinomycin |
Origin of Product |
United States |
Elucidation of Heliquinomycin Biosynthesis
Identification of Biosynthetic Precursors and Intermediates for Heliquinomycin
The biosynthesis of heliquinomycin originates from polyketide pathways, as demonstrated by isotope labeling experiments. scripps.eduresearchgate.net The core structure is derived from a single C26 polyketide chain, which is assembled from acetate (B1210297) and malonate precursors, with malonyl-CoA serving as the primary building block. rsc.orgscripps.eduresearchgate.net Following the initial assembly by a type II polyketide synthase (PKS), the linear poly-β-ketone chain undergoes a series of cyclization, aromatization, and tailoring modifications to yield the final complex structure. rsc.orgresearchgate.net
The biosynthetic pathway of heliquinomycin shares significant similarity with that of other rubromycins, particularly griseorhodin A. nih.gov Key intermediates in the broader rubromycin pathway have been identified through gene-deletion experiments and metabolic studies, providing a model for heliquinomycin formation. rsc.orgrsc.org An advanced pentangular intermediate, collinone (or its hydroquinone (B1673460) form, dihydrocollinone), serves as a crucial branch point in the synthesis. rsc.orgrsc.org This precursor is converted into a rsc.orgrsc.org-spiroketal intermediate, dihydrolenticulone, which is subsequently rearranged to form the characteristic researchgate.netrsc.org-spiroketal core of the mature molecule. rsc.orgrsc.org These biosynthetic steps are thought to proceed via ring A-reduced hydroquinonic intermediates, which are later auto-oxidized to the more stable quinone forms typically isolated. rsc.orgrsc.org
A distinctive feature of heliquinomycin is its sugar moiety, identified as 2,6-dideoxy-3-O-methylhexopyranose (a deoxycymarose), which is attached in a later stage of the pathway. nih.govacgpubs.org
Table 1: Key Precursors and Intermediates in Heliquinomycin Biosynthesis
| Precursor/Intermediate | Description | Role in Pathway |
|---|---|---|
| Malonyl-CoA | Primary building block | Extender unit for the polyketide chain. rsc.org |
| C26 Polyketide Chain | Linear precursor | The initial carbon backbone assembled by the PKS. researchgate.net |
| Collinone | Pentangular polycyclic intermediate | A key branch-point intermediate that undergoes oxidative rearrangement. rsc.orgrsc.org |
| Dihydrolenticulone | rsc.orgrsc.org-Spiroketal intermediate | Formed from collinone, it is the direct precursor to the researchgate.netrsc.org-spiroketal core. rsc.org |
Enzymology of Heliquinomycin Biosynthetic Pathways
The conversion of the linear polyketide chain into heliquinomycin is orchestrated by a suite of specialized enzymes encoded within its biosynthetic gene cluster. The enzymology is complex, featuring a series of oxidative tailoring reactions that construct the final molecule. nih.gov
The formation of the hallmark spiroketal core is a particularly intricate process catalyzed by flavin-dependent monooxygenases. rsc.orgnih.gov Drawing parallels from the well-studied griseorhodin A pathway, enzymes homologous to GrhO5 and GrhO6 are central to this transformation. rsc.org GrhO5 catalyzes the conversion of the collinone precursor into the rsc.orgrsc.org-spiroketal, dihydrolenticulone. rsc.org Subsequently, GrhO6 enacts a remarkable ring contraction to yield the mature researchgate.netrsc.org-spiroketal structure. rsc.orgrsc.org
Recent studies have uncovered a novel regulatory mechanism involving a dedicated acetyltransferase. rsc.orgrsc.org In the griseorhodin pathway, the acetyltransferase GrhJ activates the monooxygenase GrhO6 in an acetyl-CoA-dependent manner. This activation allows for the rapid generation and release of the labile researchgate.netrsc.org-spiroketal product, which is then stabilized by a ketoreductase (GrhO10). rsc.org This enzymatic control mechanism is believed to be a universal feature in rubromycin biosynthesis, ensuring the metabolic flux is directed toward the formation of the canonical spiroketal structure and preventing the formation of shunt products. rsc.orgrsc.org
Other critical tailoring enzymes include:
3-oxoacyl-ACP reductases : Involved in modifying the polyketide chain. nih.gov
Cytochrome P450 monooxygenases : Responsible for specific hydroxylations and other oxidative modifications that distinguish heliquinomycin from related compounds like griseorhodin A. nih.gov
S-adenosyl-L-methionine (SAM)-dependent methyltransferases : Catalyze the methylation of specific hydroxyl groups on the aromatic core and the sugar moiety. nih.gov
A glycosyltransferase : Mediates the final attachment of the 2,6-dideoxy-3-O-methylhexopyranose sugar to the heliquinomycinone aglycone. nih.gov
Table 2: Key Enzymes in the Heliquinomycin Biosynthetic Pathway
| Enzyme Class | Putative Gene (in hlq cluster) | Function |
|---|---|---|
| Polyketide Synthase (PKS) | Core genes (e.g., 4027–4030) | Assembly of the initial C26 polyketide backbone. nih.gov |
| 3-Oxoacyl-ACP Reductase | 4051 and/or 4056 | Modification of the elongating carbon chain. nih.gov |
| Flavin-dependent Monooxygenase | Homologs of GrhO5/GrhO6 | Catalyze the oxidative rearrangements to form the researchgate.netrsc.org-spiroketal core. rsc.org |
| Acetyltransferase | Homolog of GrhJ | Regulates the activity of the spiroketal-forming monooxygenase. rsc.orgrsc.org |
| Ketoreductase | Homolog of GrhO10 | Stabilizes the labile spiroketal intermediate. rsc.org |
| Cytochrome P450 | 4054, 4057 | Hydroxylation and other oxidative modifications. nih.gov |
| SAM-dependent Methyltransferase | 4040, 4055 | Methylation of hydroxyl groups on the aglycone and sugar. nih.gov |
Genetic Basis and Gene Cluster Analysis of Heliquinomycin Production
The genetic blueprint for heliquinomycin biosynthesis is encoded in a dedicated biosynthetic gene cluster (BGC). A putative heliquinomycin (hlq) BGC was identified in Streptomyces piniterrae sp. nov. strain jys28T, an actinomycete isolated from the rhizosphere soil of Pinus yunnanensis. nih.govnih.gov This strain also produces a novel analogue, 9'-methoxy-heliquinomycin. researchgate.netnih.gov
Whole-genome sequencing of S. piniterrae revealed a draft genome of approximately 8.5 Mbp. nih.gov Analysis of this genome using antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) led to the identification of 33 putative secondary metabolite BGCs, including the one responsible for heliquinomycin production. nih.gov
The hlq gene cluster shows high sequence homology to the BGC for griseorhodin A (grh) from Streptomyces sp. JP95. nih.gov The identified hlq cluster spans a significant portion of the genome and contains a comprehensive set of genes required for biosynthesis, regulation, and self-resistance.
Table 3: Organization of the Heliquinomycin (hlq) Biosynthetic Gene Cluster
| Gene Category | Number of Genes | Examples/Notes |
|---|---|---|
| Polyketide Core Genes | 10 | Genes 4027–4030, 4033, 4046–4050, encoding the PKS machinery. nih.gov |
| Tailoring Genes | 21 | Includes reductases, P450s, methyltransferases, and a glycosyltransferase. nih.gov |
| Regulatory Genes | 2 | Genes 4024, 4025, likely controlling the expression of the cluster. nih.gov |
| Resistance Gene | 1 | Gene 4059, conferring self-resistance to the producing organism. nih.gov |
Comparative analysis between the hlq and grh clusters highlighted key genetic differences that account for the structural variations between heliquinomycin and griseorhodin A. The hlq cluster contains an extra cytochrome P450 gene (4054) and an additional SAM-dependent methyltransferase gene (4055). nih.gov These enzymes are hypothesized to be responsible for the methoxycarbonyl group at C-25 and the methoxy (B1213986) group on the B ring of heliquinomycin, respectively, features that are absent in griseorhodin A. nih.gov
Chemoenzymatic and Synthetic Biology Approaches to Heliquinomycin Analogues
The unique structure of heliquinomycin and its biological activity have made it an attractive target for chemical synthesis and bioengineering. While the total synthesis of the heliquinomycinone aglycone was first accomplished in 2001, the complexity of the molecule presents significant challenges. rsc.org
The elucidation of the biosynthetic pathway and the identification of the BGC have paved the way for chemoenzymatic and synthetic biology strategies to generate novel analogues. nih.gov These approaches leverage the specificity of biosynthetic enzymes to create structural diversity that is difficult to achieve through purely chemical methods.
Chemoenzymatic Synthesis : This strategy combines chemical synthesis of precursor molecules with enzymatic transformations. For example, synthesized precursors could be fed to engineered microorganisms or treated with purified enzymes from the heliquinomycin pathway to generate new compounds. nih.govucsd.edu The understanding of the key flavoenzymes involved in spiroketal formation provides a foundation for the in vitro or in vivo enzymatic production of novel rubromycin analogues. nih.gov
Synthetic Biology and Bioengineering : With the hlq gene cluster identified, genetic manipulation of the producing strain, S. piniterrae, is now possible. Techniques such as gene knockout, overexpression, and heterologous expression can be employed to alter the biosynthetic pathway.
Gene Knockout : Deleting specific tailoring enzyme genes (e.g., methyltransferases or oxidases) could lead to the accumulation of biosynthetic intermediates or the production of simplified analogues.
Heterologous Expression : Expressing the entire hlq cluster in a more genetically tractable host strain could improve production titers and facilitate easier genetic manipulation.
Combinatorial Biosynthesis : Introducing genes from other biosynthetic pathways into the S. piniterrae host could create hybrid molecules combining structural features of heliquinomycin with other natural products.
These modern approaches hold significant promise for generating a library of heliquinomycin analogues with potentially improved or novel biological activities, which can be used as chemical probes to further study DNA helicase function or as leads for drug development. nih.gov
Molecular Mechanisms of Action of Heliquinomycin
Fundamental Principles of Heliquinomycin-Target Interactions
The primary mode of action for heliquinomycin involves its interaction with single-stranded DNA (ssDNA). nih.govoup.com Gel-retardation experiments have demonstrated that heliquinomycin binds to ssDNA. nih.govresearchgate.net This interaction is a crucial aspect of its inhibitory mechanism, as it appears to stabilize the interaction between the helicase enzyme and its ssDNA substrate. nih.govoup.com By binding to ssDNA, heliquinomycin is thought to interfere with the translocation of helicases along the DNA strand, a process essential for unwinding the DNA duplex. oup.com This interference is not due to competition with ATP, the energy source for helicase activity, but rather a non-competitive inhibition with respect to the DNA substrate. nih.gov
Specific Inhibition of DNA Helicase Activity
Heliquinomycin demonstrates selective inhibitory activity against several DNA helicases, with a pronounced effect on those involved in DNA replication. nih.govresearchgate.net It has been shown to be a more potent inhibitor of certain cellular DNA helicases compared to other enzymes involved in DNA metabolism, such as topoisomerases I and II. hellobio.comnih.gov
Heliquinomycin primarily targets replicative DNA helicases, which are essential for unwinding the DNA duplex at the replication fork. nih.govresearchgate.net Its inhibitory action against these enzymes leads to the cessation of cellular DNA replication. nih.govnih.gov
The human minichromosome maintenance (MCM) complex, particularly the MCM4/6/7 subcomplex, is a key target of heliquinomycin. hellobio.comnih.gov This complex is a core component of the replicative helicase in eukaryotic cells. nih.govfrontiersin.org Heliquinomycin inhibits the DNA helicase activity of the MCM4/6/7 complex with a half-maximal inhibitory concentration (IC50) of approximately 2.4 to 2.5 µM. nih.govnih.govabcam.com This inhibition is thought to occur through an indirect mechanism where heliquinomycin's interaction with single-stranded DNA blocks the unwinding activity of the MCM complex. nih.gov The binding of heliquinomycin to ssDNA affects the ability of the MCM4/6/7 complex to interact with its substrate, thereby stabilizing the enzyme-DNA interaction and halting the unwinding process. nih.govoup.com Studies have shown that heliquinomycin does not significantly inhibit the ATPase activity of the MCM4/6/7 complex in the absence of ssDNA, but does inhibit the ssDNA-dependent ATPase activity. oup.comnih.gov
| Target Enzyme | Reported IC50 Value | Reference |
|---|---|---|
| MCM4/6/7 Helicase | 2.4 µM | nih.gov |
| MCM4/6/7 Helicase | 2.5 µM | nih.govabcam.com |
While much of the research has focused on eukaryotic helicases, heliquinomycin has also been noted for its antibacterial properties, particularly against Gram-positive bacteria. hellobio.commedchemexpress.com This suggests a potential interaction with bacterial DNA helicases, such as DnaB. benthamscience.com However, detailed mechanistic studies on the specific inhibition of DnaB by heliquinomycin are less extensively documented compared to its effects on eukaryotic MCM complexes. Other compounds, like flavones, have been shown to inhibit bacterial hexameric replicative helicases, indicating that these enzymes are viable targets for small molecule inhibitors. capes.gov.brnih.gov
Heliquinomycin has been shown to inhibit the activity of RECQL4 helicase, another important enzyme involved in DNA replication and repair. nih.govresearchgate.netkarger.com However, its inhibitory effect on RECQL4 is less potent than on the MCM4/6/7 complex, with a reported IC50 of 14 µM. nih.govresearchgate.net RECQL4 is a member of the RecQ family of helicases, which play crucial roles in maintaining genomic stability. researchgate.netfrontiersin.org The modulation of RECQL4 activity by heliquinomycin further underscores its broad impact on DNA metabolic processes. frontiersin.org
| Helicase Target | Reported IC50 Value | Reference |
|---|---|---|
| DNA Helicase B | 4.3 µM | nih.govabcam.com |
| RECQL4 Helicase | 14 µM | nih.govresearchgate.net |
The primary function of DNA helicases is to unwind the DNA duplex, a process that is tightly coupled to the hydrolysis of ATP. funakoshi.co.jpqmul.ac.uk Heliquinomycin's inhibitory action directly impacts this core function. By binding to single-stranded DNA, heliquinomycin interferes with the helicase's ability to move along the DNA strand and separate the two strands. oup.com This leads to a reduction in DNA unwinding activity. nih.gov
The effect of heliquinomycin on ATP hydrolysis is dependent on the presence of ssDNA. oup.comnih.gov In the absence of ssDNA, heliquinomycin has little effect on the ATPase activity of the MCM4/6/7 complex. oup.comnih.gov However, in the presence of ssDNA, heliquinomycin inhibits the ssDNA-dependent ATPase activity of the complex. oup.comnih.gov This suggests that the inhibition of ATP hydrolysis is a consequence of the disruption of the helicase-ssDNA interaction, rather than a direct inhibition of the ATPase catalytic site. oup.comnih.gov When the helicase is stalled on the DNA, its ATP hydrolysis activity is consequently reduced. nih.gov
Effects on Bacterial DNA Helicases (e.g., DnaB Helicase)
Role of Single-Stranded DNA Binding in Helicase Inhibition by Heliquinomycin
Heliquinomycin's ability to inhibit DNA helicase is intrinsically linked to its affinity for single-stranded DNA (ssDNA). researchgate.netoup.comnih.gov Gel-retardation experiments have demonstrated that heliquinomycin directly binds to ssDNA. researchgate.netoup.com This interaction is a key aspect of its mechanism, as it appears to stabilize the interaction between the helicase enzyme, particularly the minichromosome maintenance (MCM) 4/6/7 complex, and ssDNA. researchgate.netoup.comnih.gov
The binding of heliquinomycin to ssDNA is thought to impede the translocation of helicases along the DNA strand, which is a crucial step in the unwinding process. oup.com Evidence suggests that heliquinomycin affects the ability of the MCM4/6/7 complex to interact with ssDNA, thereby inhibiting its helicase activity. researchgate.netoup.comnih.gov This is further supported by the observation that the single-stranded DNA-dependent ATPase activity of the MCM4/6/7 complex is inhibited by heliquinomycin, while its ATPase activity in the absence of ssDNA is largely unaffected. oup.comnih.gov This indicates that the compound specifically interferes with the enzyme's function when it is engaged with its ssDNA substrate. nih.gov
Modulation of Nucleic Acid Synthesis
Heliquinomycin has been shown to be a potent inhibitor of both DNA and RNA synthesis in cellular environments. researchgate.netmedchemexpress.comfunakoshi.co.jpnih.govhellobio.comapexbt.comadipogen.comabcam.comlabclinics.comas-1.co.jp This broad inhibition of nucleic acid production is a direct consequence of its molecular actions on key enzymes involved in these processes.
Inhibition of Cellular DNA Replication
Heliquinomycin effectively halts cellular DNA replication. researchgate.netoup.comnih.govnih.govabcam.comfrontiersin.org Studies have reported IC50 values for the inhibition of cellular DNA replication in the range of 1.4 to 4 µM. researchgate.netnih.govabcam.com A key target in this process is the replicative DNA helicase, which is responsible for unwinding the DNA duplex at the replication fork. researchgate.netoup.com
The compound shows a notable inhibitory effect on the human minichromosome maintenance (MCM) 4/6/7 complex, a core component of the replicative helicase, with a reported IC50 value of 2.4 µM. nih.govfrontiersin.org This is significant because other helicases, such as SV40 large T antigen and Werner helicase, are not significantly inhibited at similar concentrations. nih.govfrontiersin.org The inhibition of the MCM4/6/7 helicase by heliquinomycin occurs without activating the DNA replication stress checkpoint system, suggesting a direct enzymatic inhibition rather than the induction of DNA damage. researchgate.netoup.comnih.gov
In addition to its primary target, heliquinomycin also demonstrates inhibitory activity against other enzymes involved in DNA replication, albeit at higher concentrations. For instance, it inhibits DNA helicase B with an IC50 of 4.3 µM and RECQL4 helicase at an IC50 of 14 µM. researchgate.netoup.comnih.gov Furthermore, it can inhibit the DNA polymerization and RNA priming activities of the human DNA polymerase-alpha/primase complex. researchgate.netnih.gov
Inhibition of RNA Synthesis
Concurrent with its effects on DNA replication, heliquinomycin also impedes RNA synthesis. researchgate.netmedchemexpress.comfunakoshi.co.jpnih.govhellobio.comapexbt.comadipogen.comabcam.comlabclinics.comas-1.co.jp The IC50 value for the inhibition of RNA synthesis has been reported to be around 3.8 µM. oup.com This inhibition is likely a consequence of its interaction with ssDNA, which would be exposed during transcription, and its effects on enzymes like topoisomerases that are also involved in managing DNA topology during RNA synthesis. However, it is noteworthy that protein synthesis is not inhibited by heliquinomycin. researchgate.netfunakoshi.co.jpnih.govhellobio.comadipogen.comabcam.comlabclinics.comas-1.co.jp
Interaction with Other Nuclear Enzymes (e.g., Topoisomerases I and II)
Heliquinomycin also interacts with other crucial nuclear enzymes, namely topoisomerases I and II, although its inhibitory effect on these enzymes is weaker compared to its potent action on DNA helicase. researchgate.netfunakoshi.co.jpnih.govhellobio.comadipogen.comabcam.comlabclinics.comfrontiersin.org
Downstream Cellular Consequences of Heliquinomycin's Molecular Actions
The multifaceted molecular actions of heliquinomycin lead to significant downstream consequences at the cellular level. The inhibition of DNA replication and RNA synthesis culminates in the arrest of the cell cycle. researchgate.nethellobio.comadipogen.comabcam.comlabclinics.comas-1.co.jpfrontiersin.org Specifically, studies have shown that treatment with heliquinomycin causes HeLa S3 cells to arrest at the G2/M phase of the cell cycle. researchgate.netfunakoshi.co.jpnih.govabcam.com
This cell cycle arrest is a common outcome of disrupting DNA replication and is a critical factor in the compound's anti-cancer properties. researchgate.netfrontiersin.org The inability of cancer cells to complete the cell cycle due to the inhibition of essential replicative machinery ultimately leads to the suppression of tumor growth. researchgate.netfrontiersin.orgnih.gov In some contexts, this disruption of cellular processes can also lead to the induction of apoptosis, or programmed cell death. nih.govfrontiersin.orgmdpi.com
Compound Inhibition Data
| Compound | Target Enzyme/Process | IC50 / Ki / Concentration |
| Heliquinomycin | DNA Helicase (from HeLa cells) | Ki = 6.8 µM medchemexpress.comfunakoshi.co.jpnih.gov |
| Heliquinomycin | Human MCM4/6/7 Helicase | IC50 = 2.4 µM nih.govabcam.comfrontiersin.org |
| Heliquinomycin | DNA Helicase B | IC50 = 4.3 µM researchgate.netoup.comnih.govabcam.com |
| Heliquinomycin | RECQL4 Helicase | IC50 = 14 µM researchgate.netoup.comnih.gov |
| Heliquinomycin | Cellular DNA Replication | IC50 = 1.4 - 4 µM researchgate.netoup.comnih.govabcam.com |
| Heliquinomycin | RNA Synthesis | IC50 = 3.8 µM oup.com |
| Heliquinomycin | Human DNA Polymerase-alpha/primase (DNA polymerization) | IC50 = 6.5 µM researchgate.netnih.gov |
| Heliquinomycin | Human DNA Polymerase-alpha/primase (RNA priming) | IC50 = 25 µM researchgate.netnih.gov |
| Heliquinomycin | Topoisomerase I | 100 µg/ml researchgate.netmedchemexpress.comnih.gov |
| Heliquinomycin | Topoisomerase II | 30 µg/ml researchgate.netmedchemexpress.comfunakoshi.co.jpnih.gov |
Structural Activity Relationship Sar Studies of Heliquinomycin
Identification of Key Pharmacophoric Groups and Essential Structural Motifs
The biological activity of heliquinomycin is intrinsically linked to its complex molecular architecture. Key pharmacophoric groups and structural motifs have been identified as essential for its function.
The spiroketal core is a defining feature of heliquinomycin and is considered a critical pharmacophore. nih.govmdpi.com This rigid, bisbenzannulated spiroketal system, which links a naphthazarin and an isocoumarin (B1212949) framework, is essential for the molecule's bioactivity. nih.govrsc.org Studies comparing heliquinomycin and its relatives, like the rubromycins, to analogues lacking the spiroketal structure have demonstrated a significant loss of activity, highlighting its importance. mdpi.comacs.org For instance, the open-chain analogue of β-rubromycin, α-rubromycin, which lacks the spiroketal system, shows substantially decreased inhibitory potency against telomerase. mdpi.comacs.org This suggests that the spiroketal moiety is not merely a structural scaffold but actively participates in target binding. nih.govresearchgate.net
The glycosidic linkage to a rare deoxycymarose sugar at the C-3′ position is another unique and important feature of heliquinomycin. rsc.orgnih.gov This glycosylation distinguishes heliquinomycin from many other members of the rubromycin family and is thought to influence its pharmacological properties. nih.govnih.gov While the spiroketal core is crucial, the sugar moiety may contribute to the molecule's specificity and interaction with its biological targets. nih.govnih.gov The enzymatic attachment of this sugar is a key step in the biosynthesis of heliquinomycin. nih.gov
Impact of Chemical Modifications on Heliquinomycin's Biological Activity
Investigating the effects of chemical modifications on heliquinomycin and its analogues provides valuable insights into its SAR. Alterations to the core structure have been shown to significantly impact its biological activity.
The removal or modification of the spiroketal and/or the quinone functionality has been observed to result in a loss of activity, reinforcing the importance of these motifs. rsc.org Similarly, modifications to the isocoumarin portion have also been shown to be critical for potent inhibition. rsc.org These findings underscore that the biological activity of heliquinomycin is not attributable to a single moiety but rather to the synergistic interplay of the quinone, spiroketal, and isocoumarin components. rsc.org
The isolation of a new analogue, 9′-methoxy-heliquinomycin, from Streptomyces sp. jys28 has provided further SAR data. researchgate.net This compound, which features a methoxy (B1213986) group at the 9' position, has been evaluated for its immunosuppressive and antibacterial activities, allowing for a comparison with the parent compound, heliquinomycin. researchgate.net Such naturally occurring derivatives are invaluable for understanding the subtle structural requirements for specific biological activities.
Design and Synthesis of Heliquinomycin Analogues and Derivatives
The promising biological profile of heliquinomycin has spurred considerable interest in the design and synthesis of its analogues and derivatives. frontiersin.orgbenthamscience.commdpi.com These synthetic efforts aim to explore the SAR more systematically, optimize activity, and potentially develop new therapeutic agents.
Synthetic strategies have focused on constructing the complex bisbenzannulated spiroketal core, which presents a significant synthetic challenge. mdpi.comgrafiati.com Researchers have developed various methods to assemble the naphthoquinone and isocoumarin portions and effect the crucial spiroketalization step. grafiati.com For example, gold-catalyzed cycloisomerization of alkynediols has been explored as a route to the spiroketal motif of rubromycins. mdpi.com Another approach has involved the coupling of a dihydroisocumarin derivative and a phthalide (B148349) with an enone via Heck reactions to generate precursors for the spiroketal structure.
Computational and Chemoinformatic Approaches in Heliquinomycin SAR
Computational and chemoinformatic tools are increasingly being employed to investigate the SAR of heliquinomycin and related compounds. researchgate.netnih.gov These in silico methods offer a powerful complement to experimental studies, enabling the prediction of biological activity, the elucidation of binding modes, and the rational design of new analogues. biointerfaceresearch.comnih.gov
Molecular docking simulations have been used to study the interactions of heliquinomycin-like molecules with their biological targets, such as DNA helicases. researchgate.netnih.gov These studies can help to identify key amino acid residues involved in binding and to rationalize the observed SAR. researchgate.net For example, computational screening of natural product databases has been used to identify potential anti-cancer agents targeting proteins involved in DNA replication, a process inhibited by heliquinomycin. researchgate.net
Quantitative structure-activity relationship (QSAR) studies can establish mathematical models that correlate the chemical structures of a series of compounds with their biological activities. researchgate.netnih.gov These models can then be used to predict the activity of novel, untested compounds, thereby prioritizing synthetic efforts. researchgate.net Chemoinformatic approaches also facilitate the analysis of large datasets of compounds, helping to identify structural patterns associated with desired biological activities and to design libraries of compounds with enhanced properties. nih.gov
Preclinical Biological Activity and Mechanistic Investigations of Heliquinomycin
In Vitro Anti-Proliferative Activity in Cancer Cell Lines
Heliquinomycin, a natural product originally isolated from Streptomyces sp., has demonstrated significant anti-proliferative effects across a range of human cancer cell lines. acgpubs.orgfunakoshi.co.jp This activity is primarily attributed to its ability to inhibit DNA helicase, an enzyme crucial for DNA replication and repair. researchgate.netnih.gov
Inhibition of Cancer Cell Growth and Proliferation
Heliquinomycin has been shown to inhibit the growth of various human tumor cell lines with IC50 values (the concentration required to inhibit the growth of 50% of cells) ranging from 0.96 to 2.8 µg/mL. researchgate.netnih.govresearchgate.net Notably, it is effective against cell lines such as HeLa S3 (cervical cancer), KB (oral cancer), LS180 (colon adenocarcinoma), K562 (chronic myelogenous leukemia), and HL60 (promyelocytic leukemia). researchgate.netnih.govresearchgate.net Furthermore, heliquinomycin has demonstrated the ability to inhibit the growth of P388 cell lines that are resistant to the common chemotherapy drugs adriamycin and cisplatin, indicating a different mechanism of action. researchgate.netnih.gov The compound has also been found to inhibit the growth of LI210 leukemia, IMC carcinoma, and B16 melanoma cells with IC50 values between 0 and 1.6 µg/mL. medchemexpress.com
The primary mechanism behind this anti-proliferative activity is the inhibition of DNA and RNA synthesis, while protein synthesis remains unaffected. funakoshi.co.jpresearchgate.netnih.gov Specifically, heliquinomycin targets the human minichromosome maintenance (MCM) 4/6/7 complex, a key replicative DNA helicase, with an IC50 value of 2.4 µM. researchgate.net It also inhibits DNA helicase B and RECQL4 helicase, albeit at higher concentrations. researchgate.net This selective inhibition of replicative DNA helicases disrupts the unwinding of the DNA duplex at replication forks, thereby halting cellular DNA replication. researchgate.net
Table 1: In Vitro Anti-Proliferative Activity of Heliquinomycin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) |
|---|---|---|
| HeLa S3 | Cervical Cancer | 0.96 - 2.8 |
| KB | Oral Cancer | 0.96 - 2.8 |
| LS180 | Colon Adenocarcinoma | 0.96 - 2.8 |
| K562 | Chronic Myelogenous Leukemia | 0.96 - 2.8 |
| HL60 | Promyelocytic Leukemia | 0.96 - 2.8 |
| LI210 | Leukemia | 0 - 1.6 |
| IMC | Carcinoma | 0 - 1.6 |
| B16 | Melanoma | 0 - 1.6 |
Data sourced from multiple studies. researchgate.netnih.govresearchgate.netmedchemexpress.com
Induction of Cell Cycle Arrest (e.g., G2/M phase)
A key aspect of heliquinomycin's anti-cancer activity is its ability to induce cell cycle arrest, specifically in the G2/M phase. funakoshi.co.jpresearchgate.netnih.gov This has been observed in HeLa S3 cells treated with the compound. researchgate.netnih.gov The arrest at the G2/M checkpoint prevents cells from entering mitosis, thereby halting their proliferation. This effect is a direct consequence of the inhibition of DNA replication caused by the drug. When DNA replication is incomplete or damaged, checkpoint mechanisms are activated to arrest the cell cycle and allow for repair. However, in the case of heliquinomycin's potent and selective inhibition of DNA helicase, the cell is unable to complete replication and remains arrested at the G2/M phase. researchgate.net Some studies also suggest that inhibition of the MCM complex, a target of heliquinomycin, can lead to cell cycle arrest at the G1/S or G2/M phase. jmb.or.kr
Effects on Apoptotic Pathways and Cell Death Mechanisms
While the primary described mechanism of heliquinomycin's anti-cancer effect is the inhibition of DNA helicase leading to cell cycle arrest, the induction of apoptosis (programmed cell death) is also a likely consequence. Inhibition of crucial cellular processes like DNA replication can trigger apoptotic pathways. Some research indicates that targeting the Mcm2-7 replicative helicase, which heliquinomycin inhibits, can lead to the induction of cellular apoptosis in cancer cells. scispace.com The sustained cell cycle arrest at the G2/M phase, as induced by heliquinomycin, is a common trigger for apoptosis.
Antibacterial Activity and Spectrum against Pathogenic Bacteria
In addition to its anti-cancer properties, heliquinomycin exhibits potent antibacterial activity, particularly against Gram-positive bacteria. medchemexpress.comapexbt.com
Efficacy against Gram-Positive Bacterial Strains (e.g., S. aureus, MRSA)
Heliquinomycin has demonstrated strong inhibitory activity against various Gram-positive bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from 0.1 to 0.39 µM. medchemexpress.com This includes efficacy against clinically significant pathogens such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net Its potent activity against these drug-resistant strains highlights its potential as a lead compound for the development of new antibiotics.
Table 2: Antibacterial Activity of Heliquinomycin against Gram-Positive Bacteria
| Bacterial Strain | MIC (µM) |
|---|---|
| Gram-positive strains | 0.1 - 0.39 |
Data represents a general range for Gram-positive bacteria. medchemexpress.com
Mechanistic Insights into Antibacterial Action
The antibacterial mechanism of heliquinomycin is believed to be linked to its primary mode of action: the inhibition of DNA helicase. medchemexpress.com DNA replication is a fundamental process for bacterial survival and proliferation, and its disruption by heliquinomycin leads to bacterial cell death. By targeting DNA helicase, heliquinomycin effectively halts the bacterial replication machinery. medchemexpress.comapexbt.com This mechanism of inhibiting DNA replication is a known strategy for antibacterial action. nih.gov
Antiviral and Immunosuppressive Activities
Heliquinomycin, a member of the rubromycin family of natural products, has demonstrated notable biological activities, including immunosuppressive effects. researchgate.netacgpubs.org Research has shown that heliquinomycin can inhibit the proliferation of T cells. acgpubs.org Specifically, in an assay using plate-bound anti-CD3 and soluble anti-CD28 to activate naive T cells isolated from healthy donors, heliquinomycin exhibited an IC₅₀ value of 7.8 μM for T cell proliferation. acgpubs.org The compound showed low cytotoxicity in this context, with a CC₅₀ value of 65.7 μM. acgpubs.org
The antiviral potential of heliquinomycin is primarily inferred from its mechanism of action as a DNA helicase inhibitor. medchemexpress.comfunakoshi.co.jp DNA helicases are essential for viral replication, and inhibitors of viral helicase-primase complexes are actively being developed as antiviral agents. funakoshi.co.jpfrontiersin.org For instance, the non-structural protein 3 (NS3) RNA helicase of the Hepatitis C virus (HCV) and the helicase-primase complex of the Herpes Simplex Virus (HSV) are validated targets for antiviral drugs. frontiersin.org While heliquinomycin is known to inhibit DNA helicase from HeLa cells, specific studies evaluating its direct activity against viral helicases or its efficacy in viral infection models are not extensively detailed in the literature. funakoshi.co.jprsc.org Studies on related rubromycins have reported that their antiviral properties were inconclusive due to cytotoxicity to host cells at higher concentrations, which suggests that modifications to the rubromycin structure could be a strategy to develop more potent and selective antiviral agents. rsc.org
Table 1: Immunosuppressive Activity of Heliquinomycin
| Parameter | Cell Type | Value |
|---|---|---|
| IC₅₀ (T cell proliferation) | Human T Cells | 7.8 μM acgpubs.org |
| CC₅₀ (Cytotoxicity) | Human T Cells | 65.7 μM acgpubs.org |
Studies in Preclinical Disease Models (in vivo, mechanistic focus)
Investigations into the in vivo effects of heliquinomycin have provided initial insights, although comprehensive studies in preclinical disease models remain limited. One study noted that intraperitoneal administration of heliquinomycin at a dose of 100 mg/kg did not exhibit any toxicity in mice. medchemexpress.com
The primary in vivo mechanism of action for heliquinomycin is believed to be the inhibition of replicative DNA helicases. researchgate.net Research suggests that the minichromosome maintenance (MCM) 4/6/7 complex, a key component of the replicative helicase in eukaryotic cells, is one of the main in vivo targets of heliquinomycin. researchgate.netnih.gov The antibiotic was found to inhibit the DNA helicase activity of the human MCM4/6/7 complex at low micromolar concentrations. researchgate.net This inhibition of cellular DNA replication occurs without activating the DNA replication stress checkpoint system, suggesting a direct perturbation of the replicative DNA helicase's function of unwinding duplex DNA at replication forks. researchgate.net The inhibitory effect on the ATPase activity of the MCM4/6/7 complex was notably observed only in the presence of single-stranded DNA, indicating that heliquinomycin may interfere with the interaction between the helicase complex and single-stranded DNA. researchgate.net
While the inhibition of the MCM complex by compounds like heliquinomycin suggests potential therapeutic value, particularly in cancer where cell proliferation is uncontrolled, detailed efficacy studies in in vivo disease models such as tumor xenografts are not widely reported. nih.govportlandpress.com The development of helicase inhibitors is an active area of research, with a focus on assessing their effectiveness in preclinical models to validate their therapeutic potential. nih.gov
Mechanisms of Resistance to Heliquinomycin
Characterization of Intrinsic Resistance Pathways
Intrinsic resistance refers to the innate ability of a cell to resist the effects of a drug due to its inherent characteristics. While specific studies on intrinsic resistance pathways to heliquinomycin are limited, general mechanisms of resistance to DNA helicase inhibitors can provide insights.
One potential mechanism of intrinsic resistance is the functional redundancy of DNA helicases. nih.gov Eukaryotic cells possess a large number of helicases with overlapping functions in DNA metabolism. nih.govfrontiersin.org This redundancy may allow cells to compensate for the inhibition of one helicase, such as the Minichromosome Maintenance (MCM) complex targeted by heliquinomycin, by utilizing alternative helicases to carry out essential replication and repair processes. nih.govnih.gov
Another factor could be the inherent properties of the drug target itself. The affinity of heliquinomycin for its target helicase can vary. For instance, heliquinomycin inhibits the human MCM4/6/7 complex with a significantly higher potency than other helicases like the SV40 T antigen and Werner protein. nih.gov Cells that rely less on the specific helicase targeted by heliquinomycin or express helicases with lower binding affinity may exhibit intrinsic resistance.
Furthermore, general cellular mechanisms such as drug efflux pumps, which actively transport foreign compounds out of the cell, could contribute to intrinsic resistance. monash.edu While not specifically documented for heliquinomycin, this is a common resistance strategy against various drugs. monash.edu
Molecular Basis of Acquired Resistance to Heliquinomycin
Acquired resistance develops in response to drug exposure through genetic or epigenetic alterations. For DNA helicase inhibitors like heliquinomycin, several molecular mechanisms can be postulated.
Target Alteration: The most direct mechanism of acquired resistance is the alteration of the drug's target. Mutations in the gene encoding the target helicase can reduce the binding affinity of heliquinomycin, rendering it less effective. An example of this principle is seen with the fluoroquinolone antibiotic ciprofloxacin (B1669076), which also targets the Mcm2-7 helicase. A specific mutation in the Mcm4 gene was found to confer resistance to ciprofloxacin in yeast, suggesting that similar mutations could lead to heliquinomycin resistance. nih.gov
Upregulation of the Target or Bypass Pathways: Cells may acquire resistance by increasing the expression of the target helicase, thereby requiring higher concentrations of the drug to achieve an inhibitory effect. Alternatively, cells could upregulate alternative DNA replication or repair pathways that bypass the need for the heliquinomycin-sensitive helicase. nih.gov For instance, overexpression of other helicases could compensate for the inhibited one. nih.gov
Changes in Drug Metabolism or Efflux: Acquired resistance can also arise from enhanced drug metabolism, where the cell increases its capacity to inactivate the drug, or through the upregulation of drug efflux pumps that more efficiently remove heliquinomycin from the cell. monash.edu
Alterations in Cell Cycle Checkpoints: Heliquinomycin has been shown to arrest cells in the G2/M phase of the cell cycle. researchgate.netnih.gov Mutations in cell cycle checkpoint proteins could potentially allow cells to bypass this arrest, thereby acquiring resistance to the drug's cytotoxic effects.
Strategies for Overcoming Heliquinomycin Resistance in Research Models
Overcoming resistance to helicase inhibitors is a critical area of research. Several strategies are being explored in research models to circumvent resistance mechanisms.
Combination Therapy: A promising approach is the use of combination therapies. Heliquinomycin could be used in conjunction with other agents that target different cellular pathways. For example, combining heliquinomycin with drugs that inhibit alternative DNA repair pathways could create a synthetic lethal effect in cancer cells. nih.gov The observation that heliquinomycin is effective against adriamycin and cisplatin-resistant P388 cell lines suggests its potential in combination regimens. researchgate.netnih.gov
Development of More Potent and Specific Inhibitors: Structure-based drug design and high-throughput screening can be employed to develop new helicase inhibitors with higher potency and specificity. nih.govfrontiersin.org By identifying compounds that bind to different sites on the helicase or inhibit it through different mechanisms, it may be possible to overcome resistance caused by target mutations. The identification of flavone (B191248) derivatives as inhibitors of the RepA helicase demonstrates the potential for discovering novel structural classes of helicase inhibitors. nih.gov
Targeting Resistance Mechanisms Directly: Another strategy involves developing drugs that directly counteract resistance mechanisms. This could include inhibitors of drug efflux pumps or compounds that reverse epigenetic changes associated with resistance.
Investigating Synergistic Interactions: Research into the synergistic effects of helicase inhibitors with other DNA damaging agents or inhibitors of other DNA repair proteins is ongoing. nih.gov Understanding these interactions could lead to more effective therapeutic strategies that are less prone to resistance.
Synthetic Methodologies and Chemical Biology of Heliquinomycin
Total Synthesis Strategies for Heliquinomycin and Related Natural Products
The intricate structure of heliquinomycin, characterized by a bis-benzannulated spiroketal core linking naphthazarin and isocoumarin (B1212949) moieties, presents a formidable challenge for synthetic chemists. nih.gov While the total synthesis of heliquinomycin itself remains an ongoing challenge, a significant breakthrough was the first total synthesis of its aglycone, heliquinomycinone, by the Danishefsky group in 2001. rsc.orgportlandpress.com
The Danishefsky synthesis was a proof-of-concept that established a viable pathway to the core structure. oup.com A key step in their strategy was the spirocyclization of a carefully designed precursor. oup.com This work laid the groundwork for further exploration into the synthesis of the broader rubromycin family, to which heliquinomycin belongs. rsc.org
Subsequent research has focused on the synthesis of related natural products, such as γ-rubromycin. The synthesis by Kita and colleagues employed an innovative double aromatic Pummerer-type reaction to successfully form the spiroketal core from an open-chain isocoumarin precursor. rsc.org Other research groups, including those led by Brimble and Reiβig, have also made significant contributions, developing distinct strategies to assemble the complex spiroketal system. rsc.org These synthetic efforts have not only provided access to these rare natural products but have also spurred the development of new synthetic methodologies.
Table 1: Key Strategies in the Synthesis of Heliquinomycinone and γ-Rubromycin
| Researcher/Group | Target Compound | Key Synthetic Strategy/Reaction | Reference |
|---|---|---|---|
| Danishefsky et al. | Heliquinomycinone | Spirocyclization of a mature precursor under Mitsunobu conditions. | rsc.orgoup.com |
| Kita et al. | (±)-γ-Rubromycin | Double aromatic Pummerer-type reaction for spiroketal formation. | rsc.org |
Semisynthetic and Derivatization Approaches for Heliquinomycin Analogues
Given the complexities of total synthesis, semisynthetic and derivatization approaches offer a more direct route to exploring the structure-activity relationships (SAR) of heliquinomycin. These methods involve chemically modifying the natural product or its close relatives to generate novel analogues.
An example of a naturally occurring analogue is 9′-methoxy-heliquinomycin, which was isolated along with heliquinomycin from the culture broth of Streptomyces sp. jys28. researchgate.netmdpi.com The discovery of this compound, which features an additional methoxy (B1213986) group, demonstrates nature's own derivatization and provides clues for synthetic modification. researchgate.netmdpi.com
Furthermore, research on related rubromycins, such as purpuromycin, has shown the potential of semisynthesis. Chemical modifications of purpuromycin have led to a series of derivatives with altered properties. researchgate.netmdpi.com These studies highlight that specific sites on the naphthoquinone system are amenable to chemical alteration, yielding analogues with potentially improved characteristics. mdpi.com Such derivatization efforts are crucial for developing compounds with enhanced activity or more favorable pharmacological profiles. researchgate.net
Development of Chemical Probes Based on Heliquinomycin Structure
A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively interacting with a specific protein target. Heliquinomycin itself functions as a valuable chemical probe for investigating the roles of DNA helicases, particularly the minichromosome maintenance (MCM) complex. researchgate.net Its ability to inhibit helicase activity allows researchers to probe the consequences of blocking this essential enzymatic function in cellular processes like DNA replication.
While heliquinomycin is used as a probe, the development of new probes based on its core structure is an area of active interest. Structure-activity relationship studies on the broader rubromycin family have revealed that the spiroketal core is an essential pharmacophore for biological activity. This suggests that the heliquinomycin scaffold could serve as a foundation for designing more specialized or potent probes. However, other molecular scaffolds, such as fluoroquinolones and flavones, have also been investigated as potential starting points for developing new helicase inhibitors, inspired by the activity of natural products like heliquinomycin. The development of Mcm2-7 specific inhibitors from the fluoroquinolone scaffold, for instance, highlights a strategy of using a known pharmacologically useful platform to target the helicase complex.
Chemoinformatics and High-Throughput Screening for Heliquinomycin-like Inhibitors
The search for new helicase inhibitors with mechanisms similar to heliquinomycin has been accelerated by modern drug discovery techniques, including high-throughput screening (HTS) and chemoinformatics.
HTS allows for the rapid testing of vast libraries of small molecules for their ability to inhibit a specific biological target. Numerous HTS campaigns have been conducted to identify novel inhibitors of various DNA helicases, such as the Werner Syndrome Helicase (WRN). These screens often utilize fluorescence-based assays to measure helicase activity and can survey hundreds of thousands of compounds in a short period. The goal of these unbiased screens is to identify novel chemical starting points for drug development, which could include compounds with structures unrelated to known inhibitors.
Chemoinformatics and computational screening represent a complementary approach. These in silico methods use computer algorithms to screen virtual libraries of compounds against a protein target's structure. For example, computational studies have been used to screen natural product databases to identify potential inhibitors of MCM7, a key component of the helicase complex targeted by heliquinomycin. This approach can prioritize a smaller, more manageable number of compounds for subsequent experimental testing, saving time and resources. Together, HTS and chemoinformatics are powerful tools for discovering the next generation of helicase inhibitors, potentially including those that mimic the biological activity of heliquinomycin.
Table 2: Compounds Mentioned in the Article
| Compound Name |
|---|
| Heliquinomycin |
| Heliquinomycinone |
| 9′-methoxy-heliquinomycin |
| γ-Rubromycin |
| Purpuromycin |
Advanced Methodological Approaches in Heliquinomycin Research
Structural Biology Techniques for Heliquinomycin-Target Complexes
Structural biology provides a three-dimensional understanding of how heliquinomycin interacts with its molecular targets, which is crucial for comprehending its inhibitory mechanism.
X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a crystal. wikipedia.org In the context of heliquinomycin, it played a pivotal role in the initial determination of its complex structure. nih.gov Researchers used X-ray crystallographic analysis, alongside NMR spectroscopy and degradation experiments, to unravel the three-dimensional arrangement of atoms in heliquinomycin, which was isolated from the culture broth of Streptomyces sp. MJ929-SF2. nih.gov This analysis was fundamental in identifying heliquinomycin as the first member of the glycosylated rubromycin and griseorhodin group of antibiotics. nih.gov While the structure of the compound itself was elucidated, detailed X-ray crystallography studies of heliquinomycin bound to its primary target, the DNA helicase complex, are less commonly reported in the available literature. Such studies would be invaluable for visualizing the precise binding pocket and the conformational changes induced upon interaction.
Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the structure of large and complex biological assemblies that are often difficult to crystallize, such as helicase complexes. novalix.comnih.gov This method has been successfully applied to understand the architecture of various helicases and how they interact with DNA and other regulatory proteins. nih.govresearchgate.net For instance, cryo-EM has been used to reveal the structure of the vaccinia virus D5 helicase and to understand how certain inhibitors bind to mitochondrial complex I. nih.govnih.gov
While cryo-EM is a key technology for studying large macromolecular complexes and their interactions with small molecule inhibitors, specific cryo-EM studies detailing the structure of heliquinomycin in a complex with the human MCM2-7 helicase are not prominently featured in existing research. novalix.comresearchgate.net The application of cryo-EM to a heliquinomycin-helicase complex could provide unprecedented insights into how the inhibitor stalls the helicase machinery, offering a dynamic view of its mechanism of action that complements static crystallographic data.
X-ray Crystallography Studies
Biophysical Characterization of Heliquinomycin-Nucleic Acid/Protein Interactions
Biophysical techniques are essential for quantifying the interactions between heliquinomycin and its biological partners, providing data on binding affinity, specificity, and mechanism. These methods are crucial for understanding how small molecules interact with nucleic acids and proteins. bilkent.edu.trnih.gov
Research indicates that heliquinomycin directly interacts with single-stranded DNA (ssDNA). A gel-retardation experiment demonstrated that heliquinomycin binds to ssDNA. researchgate.net This binding is believed to be a key part of its inhibitory mechanism. Further studies showed that the presence of heliquinomycin affects the single-stranded DNA-binding ability of the human minichromosome maintenance (MCM) 4/6/7 complex. researchgate.nethellobio.com It is suggested that heliquinomycin inhibits the DNA helicase activity of the MCM complex by stabilizing the interaction between the enzyme and ssDNA, effectively locking the complex on the DNA and preventing unwinding. researchgate.net
The interaction between different protein domains, such as the MCM6 and Bloom syndrome helicase (BLM), has been investigated using techniques like fluorescence polarization anisotropy analysis and NMR chemical shift perturbation analysis, highlighting the power of biophysical methods in dissecting complex protein-protein interactions relevant to DNA replication and repair. nih.gov Similar quantitative biophysical assays, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), could provide precise kinetic and thermodynamic data on the heliquinomycin-DNA and heliquinomycin-helicase interactions. malvernpanalytical.comnih.gov
Advanced Spectroscopic Techniques (e.g., NMR, HR-ESI-MS)
Advanced spectroscopic methods are fundamental to the structural elucidation of novel natural products like heliquinomycin.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) has been used to determine the exact molecular formula of heliquinomycin and its analogues. For heliquinomycin itself, the ESI-MS spectrum showed a molecular ion peak at m/z 697 [M-H]⁻. acgpubs.orgresearchgate.net For a newly discovered analogue, 9′-methoxy-heliquinomycin, HR-ESI-MS determined a molecular formula of C₃₄H₃₂O₁₇ based on a measured m/z of 711.1567 [M-H]⁻. acgpubs.org
Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D (like COSY, HSQC, HMBC, and ROESY) experiments, was critical for determining the complete chemical structure and stereochemistry of heliquinomycin. nih.govacgpubs.org These analyses, performed in solvents like CDCl₃ and pyridine-d₅, allowed for the precise assignment of all proton and carbon signals, confirming its unique structure which includes a rare deoxycymarose sugar moiety attached to a rubromycin-type spiroketal core. acgpubs.orgresearchgate.net The combination of HR-ESI-MS and comprehensive NMR data provides an unambiguous structural characterization of the molecule. acgpubs.orgacgpubs.org
Table 1: Spectroscopic Data for Heliquinomycin and its Analogue
| Technique | Compound | Key Findings | Reference |
|---|---|---|---|
| ESI-MS | Heliquinomycin | Molecular ion peak at m/z 697 [M-H]⁻ | acgpubs.orgresearchgate.net |
| HR-ESI-MS | 9′-methoxy-heliquinomycin | Molecular formula C₃₄H₃₂O₁₇ (m/z 711.1567 [M-H]⁻) | acgpubs.org |
| NMR | Heliquinomycin | Confirmed structure with a deoxycymarose moiety and rubromycin core | nih.govacgpubs.org |
| NMR | 9′-methoxy-heliquinomycin | Data similar to heliquinomycin with an additional methoxy (B1213986) group | acgpubs.orgresearchgate.net |
Cellular and Molecular Biology Techniques for Mechanistic Studies
To understand the biological consequences of helicase inhibition by heliquinomycin, researchers employ a variety of cellular and molecular biology techniques. These studies have shown that heliquinomycin inhibits both DNA and RNA synthesis in cell culture, while protein synthesis remains unaffected. researchgate.netnih.gov It acts as a selective inhibitor of a cellular DNA helicase, which in turn leads to the inhibition of tumor cell growth. researchgate.netnih.gov
Cell cycle analysis is a crucial tool to determine how a compound affects cell proliferation. Studies using synchronized and asynchronous cultured HeLa S3 cells revealed the impact of heliquinomycin on cell cycle progression. researchgate.netnih.gov Flow cytometry analysis demonstrated that treatment with heliquinomycin causes the cells to arrest in the G2/M phase of the cell cycle. researchgate.netnih.gov This arrest is a downstream consequence of the inhibition of DNA replication, as cells with incompletely replicated or damaged DNA are prevented from entering mitosis. The ability to induce cell cycle arrest is a hallmark of many anticancer compounds. hellobio.com
Table 2: Findings from Cell Cycle Analysis of Heliquinomycin
| Cell Line | Technique | Finding | Reference |
|---|---|---|---|
| HeLa S3 | Flow Cytometry | Arrested at the G2/M phase | researchgate.netnih.gov |
DNA and RNA Synthesis Assays
Heliquinomycin has been identified as a potent inhibitor of both DNA and RNA synthesis in various research models. researchgate.netnih.govmedchemexpress.comfunakoshi.co.jp This inhibitory action is primarily attributed to its targeted disruption of DNA helicase activity, a crucial enzymatic function for the unwinding of double-stranded DNA necessary for replication and transcription. researchgate.netnih.gov
Initial studies revealed that heliquinomycin effectively inhibits a human DNA helicase isolated from HeLa S3 cells at concentrations ranging from 5 to 10 micrograms/ml. researchgate.netnih.gov Further investigations specified that the compound targets the minichromosome maintenance (MCM) 4/6/7 complex, a key component of the replicative helicase in eukaryotic cells. The half-maximal inhibitory concentration (IC50) for the inhibition of human MCM4/6/7 helicase activity by heliquinomycin has been determined to be 2.4 µM. researchgate.net In addition to the MCM complex, heliquinomycin has been shown to inhibit other DNA helicases, such as DNA helicase B and RECQL4 helicase, although at higher IC50 values of 4.3 µM and 14 µM, respectively. researchgate.net
The mechanism underlying this inhibition appears to involve the binding of heliquinomycin to single-stranded DNA. researchgate.net This interaction is thought to stabilize the binding of the MCM4/6/7 complex to the single-stranded DNA, thereby impeding the helicase's ability to unwind the DNA duplex. researchgate.net While its primary target is DNA helicase, heliquinomycin also demonstrates inhibitory effects on other enzymes involved in nucleic acid metabolism, albeit at higher concentrations. Specifically, it has been reported to inhibit topoisomerase II and topoisomerase I with IC50 values of 30 µg/ml and 100 µg/ml, respectively. researchgate.netnih.govfunakoshi.co.jp However, research suggests that heliquinomycin's principal mechanism for disrupting DNA replication is through its potent inhibition of replicative DNA helicase activity. researchgate.net
The following table summarizes the inhibitory concentrations of Heliquinomycin against various enzymes involved in DNA and RNA synthesis.
| Enzyme/Process | Cell Line/System | Inhibitory Concentration | Reference |
| Human DNA Helicase | HeLa S3 cells | 5-10 µg/ml | researchgate.netnih.gov |
| Human MCM4/6/7 Helicase | In vitro assay | IC50: 2.4 µM | researchgate.net |
| DNA Helicase B | In vitro assay | IC50: 4.3 µM | researchgate.net |
| RECQL4 Helicase | In vitro assay | IC50: 14 µM | researchgate.net |
| Topoisomerase II | In vitro assay | IC50: 30 µg/ml | researchgate.netnih.govfunakoshi.co.jp |
| Topoisomerase I | In vitro assay | IC50: 100 µg/ml | researchgate.netnih.gov |
| DNA Synthesis | Cell culture | Inhibited | researchgate.netnih.govmedchemexpress.comfunakoshi.co.jp |
| RNA Synthesis | Cell culture | Inhibited | researchgate.netnih.govmedchemexpress.comfunakoshi.co.jp |
| Protein Synthesis | Cell culture | Not inhibited | researchgate.netnih.govfunakoshi.co.jp |
Gene Expression and Proteomic Profiling
While comprehensive transcriptomic and proteomic studies specifically profiling the global effects of heliquinomycin are not extensively documented, existing research provides significant insights into its impact on gene expression and protein levels, primarily as a consequence of its mechanism of action. The compound's established role as a DNA helicase inhibitor and its observed effects on the cell cycle strongly imply a significant alteration of the cellular proteome and transcriptome.
A key finding is the ability of heliquinomycin to induce cell cycle arrest. In HeLa S3 cells, treatment with heliquinomycin leads to an arrest in the G2/M phase of the cell cycle. researchgate.netnih.govfunakoshi.co.jp In other contexts, such as in castration-resistant prostate cancer (CRPC) cells, inhibition of the MCM4/6/7 helicase, the target of heliquinomycin, results in cell arrest in the G1 phase. nih.gov This cell cycle blockade indicates a profound impact on the expression and activity of key regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs), which govern cell cycle progression.
Direct evidence of heliquinomycin's effect on gene expression comes from studies on viral infection. In research on the BK polyomavirus, inhibiting the host's MCM helicase with heliquinomycin resulted in a significant loss of large T antigen (TAg) expression. plos.org This demonstrates that the expression of viral genes, which relies on the host cell's replication machinery, is susceptible to the inhibitory action of heliquinomycin. This finding supports a model where robust TAg expression is dependent on the host S phase, which is disrupted by the compound. plos.org
Furthermore, the effects of heliquinomycin have been compared to the genetic silencing of its target. For instance, the use of heliquinomycin as an MCM4/6/7 helicase inhibitor showed a similar effect in hindering CRPC cell growth as using MCM4 siRNAs. nih.gov This suggests that the phenotypic outcomes of heliquinomycin treatment are directly linked to the reduced function of its protein target, which in turn would affect the expression of downstream genes regulated by or dependent on DNA replication. Although direct proteomic profiling data for heliquinomycin is limited, the inhibition of the MCM complex, a central hub in DNA replication, is expected to have cascading effects on the proteome, particularly on proteins involved in DNA damage response, cell cycle control, and apoptosis.
Future Directions and Emerging Research Avenues for Heliquinomycin
Discovery of Novel Heliquinomycin Producing Microorganisms and Biosynthetic Diversity
The genus Streptomyces is a well-known source of a vast array of bioactive secondary metabolites, including antibiotics and antitumor agents. frontiersin.orgpjmonline.org Heliquinomycin itself was first isolated from Streptomyces sp. MJ929-SF2. acgpubs.orgdoi.org Recent research has led to the identification of new heliquinomycin-producing strains, such as Streptomyces piniterrae sp. nov., which was isolated from the rhizosphere soil of Pinus yunnanensis. nih.govnih.gov This particular strain was found to produce not only heliquinomycin but also a new analogue, 9'-methoxy-heliquinomycin. acgpubs.orgnih.govresearchgate.net
The discovery of new producing organisms, particularly from underexplored environments like marine sediments and extreme terrestrial habitats, holds significant promise for uncovering novel structural variants of heliquinomycin. frontiersin.orgfrontiersin.org These new analogues may possess improved or entirely different biological activities.
Advances in genome mining techniques are revolutionizing the discovery of natural products. frontiersin.orgmdpi.com By sequencing the genomes of Streptomyces and other actinomycetes, it is possible to identify biosynthetic gene clusters (BGCs) responsible for the production of secondary metabolites. frontiersin.orgfrontiersin.orgmdpi.com The putative biosynthetic gene cluster for heliquinomycin has been identified and shows homology to the griseorhodin A gene cluster. nih.gov This knowledge opens the door to engineering the biosynthetic pathway to create novel derivatives. Techniques such as heterologous expression of BGCs and targeted gene knockouts can be employed to manipulate the production of heliquinomycin and its analogues. frontiersin.org
Identification of Additional Molecular Targets for Heliquinomycin
Heliquinomycin is primarily recognized as an inhibitor of DNA helicases, enzymes crucial for DNA replication and repair. frontiersin.orgfunakoshi.co.jp It has shown inhibitory activity against the human minichromosome maintenance (MCM) 4/6/7 helicase complex. Specifically, it has been reported to inhibit the Mcm2-7 helicase. portlandpress.com Some studies have also suggested that heliquinomycin can suppress the activity of other helicases, such as RECQL4. frontiersin.org
While its effect on DNA helicases is a key aspect of its anticancer potential, it is plausible that heliquinomycin interacts with other cellular targets. The rubromycin family of compounds, to which heliquinomycin belongs, is known for a range of biological activities, including telomerase inhibition. nih.govrsc.org Therefore, a comprehensive investigation into other potential molecular targets is warranted.
Future research should employ a variety of approaches to identify new targets. These could include:
Affinity chromatography: Using immobilized heliquinomycin to capture interacting proteins from cell lysates.
Computational modeling and docking studies: Predicting potential binding partners based on the three-dimensional structure of heliquinomycin.
Phenotypic screening: Observing the effects of heliquinomycin on various cellular processes to infer its targets.
Identifying additional molecular targets will not only provide a more complete picture of heliquinomycin's mechanism of action but could also reveal new therapeutic applications for this compound and its derivatives.
Development of Highly Selective and Potent Heliquinomycin-Based Probes
Chemical probes are essential tools for studying the function of proteins and cellular pathways. The development of heliquinomycin-based probes could significantly advance our understanding of DNA helicase biology and other potential targets. A potent and selective probe would allow for the specific inhibition of its target in a cellular context, enabling detailed functional studies.
The development of such probes will likely involve synthetic chemistry to modify the heliquinomycin scaffold. These modifications could aim to:
Improve potency and selectivity: By altering functional groups to enhance binding to the target protein.
Introduce reporter tags: Such as fluorescent dyes or biotin, to allow for visualization and pull-down experiments.
Enhance cell permeability and stability: To ensure the probe can effectively reach its intracellular target.
The creation of a suite of heliquinomycin-based probes with varying specificities would be a valuable resource for the scientific community, facilitating research into DNA replication, DNA repair, and cancer biology.
Exploration of Heliquinomycin's Interactions within Complex Biological Systems (e.g., Microbiome)
The gut microbiome plays a crucial role in human health and disease, in part by metabolizing drugs and other xenobiotics. nih.govnih.gov The interaction between drugs and the gut microbiota is bidirectional; drugs can alter the composition of the microbiome, and the microbiome can, in turn, modify the structure and activity of drugs. nih.govembopress.org For example, broad-spectrum antibiotics like tetracyclines can significantly impact the diversity and composition of the gut microbiome. mdpi.com
Given that heliquinomycin is a natural product derived from soil bacteria and possesses antibiotic properties, it is highly likely to interact with the complex microbial communities of the gut. frontiersin.org Research in this area should focus on:
The effect of heliquinomycin on the composition and function of the gut microbiome. This could be investigated using high-throughput sequencing of microbial DNA from fecal samples of animals treated with heliquinomycin.
The metabolism of heliquinomycin by gut bacteria. This would involve incubating heliquinomycin with fecal cultures and analyzing the resulting metabolites.
The impact of microbiome-mediated metabolism on the efficacy and potential toxicity of heliquinomycin.
Integration of Artificial Intelligence and Machine Learning in Heliquinomycin Research
Artificial intelligence (AI) and machine learning (ML) are increasingly being applied in drug discovery and development. kit.edueurekalert.org These powerful computational tools can be used to analyze large datasets, predict the properties of molecules, and guide experimental design.
In the context of heliquinomycin research, AI and ML could be utilized in several ways:
Predicting novel bioactive compounds: ML models can be trained on existing data of natural products and their activities to predict new structures with desired biological properties. researchgate.net
Identifying potential drug targets: AI algorithms can analyze biological data to identify proteins that are likely to be modulated by heliquinomycin.
Optimizing chemical synthesis: ML can be used to predict the outcomes of chemical reactions and design more efficient synthetic routes for heliquinomycin analogues.
Analyzing complex biological data: AI can help to interpret the large datasets generated from genomics, proteomics, and microbiome studies. For instance, ML can be used to identify biomarkers associated with treatment response. nih.gov
The integration of AI and ML into heliquinomycin research has the potential to accelerate the discovery and development of new drugs based on this promising natural product.
Q & A
Q. What are the primary biological activities of Heliquinomycin, and how are these activities experimentally validated?
Heliquinomycin exhibits dual biological activities: (1) potent antibacterial effects against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC <0.05–0.1 µg/mL) and (2) inhibition of human DNA helicase (Ki: 6.8 µM), a target in anticancer research. Methodological validation includes:
Q. How is Heliquinomycin structurally characterized, and what analytical techniques are critical for confirming its identity?
Structural elucidation relies on:
- High-resolution mass spectrometry (HR-ESI-MS) : To determine molecular formula (e.g., [M+H]+ peaks with <5 ppm error) .
- Nuclear Magnetic Resonance (NMR) : 1D/2D NMR (e.g., COSY, HMBC) to assign planar structures and compare spectral data with known rubromycin-family compounds .
- Comparative analysis : Cross-referencing with published NMR data for Heliquinomycin analogues (e.g., 9'-methoxy-Heliquinomycin) .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in Heliquinomycin’s bioactivity data across studies?
Contradictions (e.g., variable MIC values or helicase inhibition potency) may arise from differences in bacterial strains, assay conditions, or compound purity. Methodological strategies include:
- Standardized protocols : Adopt CLSI guidelines for antimicrobial testing (e.g., consistent inoculum size, growth media) to ensure reproducibility .
- Orthogonal assays : Validate helicase inhibition using complementary methods (e.g., gel-based DNA unwinding assays alongside ATPase activity measurements) .
- Purity verification : HPLC or LC-MS analysis to confirm compound integrity (>95% purity) before biological testing .
Q. What experimental frameworks are recommended for studying Heliquinomycin’s dual mechanisms (antimicrobial vs. anticancer)?
Use the PICO framework to structure hypothesis-driven studies:
- Population : Gram-positive bacterial strains (e.g., MRSA) or cancer cell lines (e.g., HeLa).
- Intervention : Heliquinomycin at varying concentrations (e.g., 0.01–10 µM).
- Comparison : Controls (e.g., untreated cells, vancomycin for antibacterial assays; etoposide for helicase inhibition).
- Outcome : Quantify bacterial growth inhibition (OD600) or helicase activity (fluorescence intensity). Include cytotoxicity assays (e.g., CC50 in mammalian cells) to differentiate selective antimicrobial activity from nonspecific toxicity .
Q. How can researchers optimize the synthesis or isolation of Heliquinomycin analogues for structure-activity relationship (SAR) studies?
- Biosynthetic gene cluster (BGC) analysis : Use genome mining of Streptomyces spp. (e.g., MJ929, jys28) to identify polyketide synthase (PKS) genes responsible for Heliquinomycin production .
- Precursor-directed biosynthesis : Supplement fermentation media with modified precursors (e.g., methoxy-substituted substrates) to generate analogues like 9'-methoxy-Heliquinomycin .
- Semi-synthesis : Chemically modify the quinone moiety of Heliquinomycin to enhance solubility or target specificity .
Data Analysis & Interpretation
Q. What statistical approaches are suitable for analyzing dose-response relationships in Heliquinomycin studies?
- Nonlinear regression : Fit dose-response curves (e.g., log[inhibitor] vs. normalized response) to calculate IC50/EC50 values (95% confidence intervals) .
- Two-way ANOVA : Compare antimicrobial activity across bacterial strains or helicase inhibition in different cancer models .
- Cluster analysis : Group analogues by bioactivity profiles (e.g., antibacterial vs. immunosuppressive) to identify SAR trends .
Q. How should researchers address discrepancies in cytotoxicity data between Heliquinomycin and its analogues?
- Cell line panels : Test compounds across diverse cell lines (e.g., cancerous vs. non-cancerous) to assess selectivity .
- Mechanistic studies : Use RNA-seq or proteomics to identify off-target effects (e.g., mitochondrial toxicity) that may explain variability .
Ethical & Reproducibility Considerations
Q. What documentation is essential for ensuring reproducibility in Heliquinomycin research?
Follow NIH guidelines for preclinical studies:
- Experimental details : Full protocols for fermentation, extraction, and bioassays (e.g., media composition, incubation times) .
- Data transparency : Deposit raw NMR, MS, and bioactivity data in public repositories (e.g., Zenodo, GenBank) .
- Negative results : Report failed synthesis attempts or inactive analogues to avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
